molecular formula C15H27N3O3S B3940212 N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine

N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine

Cat. No. B3940212
M. Wt: 329.5 g/mol
InChI Key: DPRFCMFZODWXNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine, commonly known as SNAP-5114, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of neuroscience. This compound is a selective inhibitor of the gamma-aminobutyric acid (GABA) transporter, which plays a crucial role in regulating the levels of GABA in the brain.

Mechanism of Action

The mechanism of action of SNAP-5114 involves the inhibition of the N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine transporter. This transporter is responsible for the reuptake of this compound from the synaptic cleft, which is essential for the termination of N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysineergic neurotransmission. By inhibiting the this compound transporter, SNAP-5114 increases the levels of this compound in the synaptic cleft, which can have a modulatory effect on neuronal activity.
Biochemical and Physiological Effects:
SNAP-5114 has been shown to have a modulatory effect on neuronal activity by increasing the levels of this compound in the synaptic cleft. This can result in a decrease in the excitability of neurons, which can have an anxiolytic and anticonvulsant effect. Additionally, SNAP-5114 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using SNAP-5114 in lab experiments is its selectivity for the N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine transporter. This allows researchers to specifically target the N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysineergic system without affecting other neurotransmitter systems. However, one of the limitations of using SNAP-5114 is its short half-life, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on SNAP-5114. One direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine transporter. Additionally, future research could focus on understanding the mechanism of action of SNAP-5114 at the molecular level.

Scientific Research Applications

SNAP-5114 has been extensively studied in scientific research due to its potential applications in the field of neuroscience. This compound has been shown to selectively inhibit the N~2~-acetyl-N~6~-[(cyclohexylamino)carbonothioyl]lysine transporter, which is responsible for the reuptake of this compound from the synaptic cleft. By inhibiting the this compound transporter, SNAP-5114 increases the levels of this compound in the brain, which can have a modulatory effect on neuronal activity.

properties

IUPAC Name

2-acetamido-6-(cyclohexylcarbamothioylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3S/c1-11(19)17-13(14(20)21)9-5-6-10-16-15(22)18-12-7-3-2-4-8-12/h12-13H,2-10H2,1H3,(H,17,19)(H,20,21)(H2,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRFCMFZODWXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=S)NC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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